Home > Products > Screening Compounds P76427 > 4-[(2-chlorophenyl)acetyl]morpholine
4-[(2-chlorophenyl)acetyl]morpholine -

4-[(2-chlorophenyl)acetyl]morpholine

Catalog Number: EVT-3733624
CAS Number:
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Acetyl-4-(2-chlorophenyl)-4-hydroxy-2-methoxycrotonic acid lactone

  • Compound Description: This compound served as a reactant in synthesizing two isomeric azines []. The reaction involved hydrazine dihydrochloride, resulting in red (isomer I) and yellow (isomer II) needle crystals of the azines.

N-(4-(2-(Benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide (Compound 4)

  • Compound Description: This compound, identified as "Compound 4" in the study, demonstrated notable antiproliferative activity against HCT116 (IC50 of 0.97 μM) and HL60 (IC50 of 2.84 μM) cancer cell lines []. Kinase profiling revealed its impact on the Src family of kinases (SFK) including Yes, Hck, Fyn, Lck, and Lyn, alongside significant downregulation of Erk1/2.

1-[2-(4-Chlorophenyl)acetyl]-4-(2-methoxyphenyl)thiosemicarbazide

  • Compound Description: This compound serves as a critical intermediate in the synthesis of biologically active heterocyclic compounds []. Structural analysis reveals that its thiosemicarbazide group maintains an approximately planar conformation.

4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f][1,4]diazepine-9-14C (CI-918-14C)

  • Compound Description: This compound, CI-918-14C, was radiolabeled for use in research [].

1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone

  • Compound Description: The title compound contains a largely planar quinoline ring system [].

(E)-1-(4-Chlorophenyl)-3-[4-(2,3,4,6-tetra-O-acetyl-β-d-allopyranosyloxy)phenyl]prop-2-en-1-one

  • Compound Description: The compound (E)-1-(4-Chlorophenyl)-3-[4-(2,3,4,6-tetra-O-acetyl-β-d-allopyranosyloxy)phenyl]prop-2-en-1-one exists in two independent molecules with similar geometries within its asymmetric unit []. Both molecules adopt an E conformation around the C=C double bond.
  • Compound Description: This series of derivatives, incorporating (S)-alanine, (S)-phenylalanine, (S)-leucine, (S)-methionine, (S)-proline, and (S)-tryptophane, demonstrated mild to moderate antimicrobial activity [].

N-{2-(4-chlorophenyl)acetyl} amino alcohols

  • Compound Description: These derivatives were synthesized from N-{2-(4-chlorophenyl)acetyl} derivatives of various (S)-amino acids []. Their antimicrobial activity was assessed against both bacteria and fungi, showing moderate potency compared to standard agents.
  • Compound Description: These compounds, designated as "Compound 4" and "Compound 7," exhibited significant affinity for 5-HT1A receptors []. Their Ki values, 0.78 nM (0.4–1.4) for Compound 4 and 0.57 nM (0.2–1.3) for Compound 7, were comparable to the reference compound 8-OH-DPAT (Ki = 0.25 nM).

N-(4-chlorobenzoyl)-N-(2-chlorophenyl)-O-[2-(2-nitrophenyl)acetyl]hydroxylamine

  • Compound Description: This compound has a structure where the nitro-substituted benzene ring is twisted relative to both the p-chloro and o-chloro-substituted benzene rings [].
  • Compound Description: This compound features a β-lactam ring that is nearly planar and a morpholine ring with a chair conformation []. The structure is stabilized by intramolecular C—H⋯O and O—H⋯N interactions.

1-Acetyl-5-(4-methoxyphenyl)-3-(4-methoxystyryl)-2-pyrazoline and 1-acetyl-5-(2-chlorophenyl)-3-(2-chlorostyryl)-2-pyrazoline

  • Compound Description: These two pyrazoline derivatives, one with methoxy substitutions and the other with chloro substitutions, exhibit significant structural differences, particularly in the phenyl ring's orientation attached to the heterocyclic ring [].

2-{[7-Acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

  • Compound Description: This compound contains a non-planar cyclohexene ring within its tetrahydroisoquinoline unit []. The molecule's structure is further characterized by two 4-chlorophenyl groups extending from one side and hydroxyl and acetyl groups extending from the opposite side of the tetrahydroisoquinoline unit.

N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide

  • Compound Description: This compound showed fungicidal and antiviral activities against tobacco mosaic virus in preliminary biological tests [].

1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone

  • Compound Description: This compound was synthesized via the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide []. Its structure was confirmed through various spectroscopic techniques.

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: The primary molecule in this solvate comprises chlorophenyl (A), thiadiazolyl (B), pyrazolyl (C), phenyl (D), and indolyl (E) rings [].

(S)-(+)-6-(2-Chlorophenyl)-3-cyclopropanecarbonyl-8,11-dimethyl-2,3,4,5-tetrahydro-8H-pyrido[4′,3′:4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine (14C-E6123)

  • Compound Description: This compound, 14C-E6123, is a platelet-activating factor receptor antagonist. It was synthesized using [1-14C]acetyl hydrazine fumarate as the starting material for research purposes [].

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide

  • Compound Description: This compound was prepared through a cyclization reaction using an alkali metal hydroxide in polyethylene glycol [].

2-(5-Bromo-2-methyl-4-nitroimidazol-1-yl)-1-(2-chlorophenyl)ethanone

  • Compound Description: The title compound exhibits a structure where the nitro group is coplanar with the imidazole ring, while the benzene and acetyl groups show significant twisting relative to the heterocyclic ring [].

2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

  • Compound Description: A stability-indicating RP-HPLC method was developed and validated to study the degradation and impurity profiling of this compound []. This method specifically identified ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate as a process-related impurity at pH 9.0.
  • Compound Description: In the crystal structure of this compound, molecules are linked through pairs of O—H⋯O hydrogen bonds, resulting in the formation of inversion dimers []. These dimers are then stacked along the b-axis direction.

3-Acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ)

  • Compound Description: This compound, ADQ, exhibited potent anti-invasion and anti-proliferation effects in liver cancer cells []. It achieved this by inhibiting the Akt signaling pathway and downregulating Twist1 expression.

3,10-bis(4-chlorophenyl)-6,12-dibenzyl-2,9-acetyl-6,12-diazapentacyclo[6.3.1.02,7.04,11.05,9]-dodecane

  • Compound Description: The crystal structure of this compound belongs to the orthorhombic crystal system and has been reported [].

2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenylacetate

  • Compound Description: The vibrational characteristics of this compound were studied using Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopy [].

Benzyl N-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

  • Compound Description: Timcodar shows potential in treating mycobacterial infections, notably Mycobacterium tuberculosis [].

1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate

  • Compound Description: This compound features a pyridine ring in a half-chair conformation, with the 4-chlorophenyl groups occupying axial positions []. The crystal structure is stabilized by intermolecular C—H⋯O interactions.
  • Compound Description: Among a group of tested bicyclo[3.2.1]octene/octadiene derivatives and cedrol, "Compound 3" and "Compound 6" exhibited the most substantial inhibitory activity on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), respectively []. Specifically, "Compound 3" showed an IC50 of 8.8 μM for BChE inhibition, while "Compound 6" demonstrated an IC50 of 17.5 μM for AChE inhibition.

5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

  • Compound Description: The heterocyclic ring in the title compound adopts a flattened boat conformation [].

2-(4-chlorophenyl)-6-methyl-3-(3-aryl-1-acetyl/phenyl-4,5-dihydropyrazol-5-yl)-imidazo[1,2-a]pyridines

  • Compound Description: This series of compounds exhibited moderate activity against Gram-positive and Gram-negative bacteria and fungi at a concentration of 50 μg/mL [].

1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline

  • Compound Description: This compound's structure was characterized using IR spectroscopy and X-ray single-crystal diffraction [].

3-Chloro-1-[4-({4-[(S)-(4-chlorophenyl)(phenyl)methyl]piperazinyl}acetyl)phenyl]-4-aryl-2-azetidinone Derivatives

  • Compound Description: This group of novel optically active substituted aryl 2-azetidinone derivatives was synthesized and evaluated for antimicrobial activities []. These compounds demonstrated good antibacterial activity but were less effective against fungal strains.

4-Acetyl-2-(2-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one (Compound 1)

  • Compound Description: This compound, referred to as "Compound 1" in the study, served as the basis for synthesizing a series of lipophilic and hydrophilic esters aimed at enhancing its antihypertensive activity []. These esters demonstrated improved lipid and aqueous solubility, respectively.

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

  • Compound Description: The molecular structure of this compound was characterized by single-crystal X-ray diffraction [].

3-Acetyl-1-(4-chlorophenyl)-2-methylbenzo[f]indole-4,9-dione

  • Compound Description: The benzo[f]indole unit in the title compound maintains an essentially planar conformation []. The structure is characterized by specific dihedral angles between the indole unit and the planes of the chlorophenyl and acetyl groups.

Diethyl 1-acetyl-4’-(4-chlorophenyl)-5’-(4-nitrophenyl)-2-oxospiro[indoline-3,3′-pyrrolidine]-2′,2′-dicarboxylate

  • Compound Description: The title compound exhibits an envelope conformation in its pyrrolidine ring, with the spiro C atom positioned at the flap [].

1-Acetyl-5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-pyrazoline

  • Compound Description: This compound, a 1-acetyl-3,5-diaryl-2-pyrazoline derivative, has potential biological activities including antiviral, antifungal, and immunosuppressive effects [].
Overview

4-[(2-chlorophenyl)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives, which are characterized by the presence of a morpholine ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The synthesis of this compound involves specific reactions that introduce functional groups onto the morpholine structure, enhancing its pharmacological properties.

Source and Classification

The compound is classified as an acetylated morpholine derivative due to the presence of both an acetyl group and a chlorophenyl group attached to the morpholine ring. It can be sourced from various chemical suppliers and synthesized in laboratory settings through established organic chemistry methods. The classification of this compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure.

Synthesis Analysis

Methods

The synthesis of 4-[(2-chlorophenyl)acetyl]morpholine typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The process can be summarized as follows:

  1. Reactants: Morpholine and chloroacetyl chloride.
  2. Catalyst: Triethylamine.
  3. Solvent: Diethyl ether or another suitable solvent.
  4. Reaction Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures.

Technical Details

The reaction mechanism involves nucleophilic acyl substitution, where the nitrogen atom in morpholine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride, leading to the formation of 4-[(2-chlorophenyl)acetyl]morpholine. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 4-[(2-chlorophenyl)acetyl]morpholine is C11H12ClNC_{11}H_{12}ClN. It consists of a morpholine ring with an acetyl group and a chlorophenyl group attached to it.

Data

  • Molecular Weight: Approximately 215.68 g/mol.
  • Structural Features: The morpholine ring contributes to its heterocyclic nature, while the chlorophenyl and acetyl groups enhance its lipophilicity and biological activity.
Chemical Reactions Analysis

Reactions

4-[(2-chlorophenyl)acetyl]morpholine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom on the chlorophenyl group can be substituted by nucleophiles under appropriate conditions.
  2. Hydrolysis: In aqueous environments, the acetyl group can undergo hydrolysis, leading to the formation of 4-(2-chlorophenyl)morpholine.

Technical Details

The reactivity of this compound can be exploited in synthetic pathways to develop new derivatives with enhanced biological properties, particularly in drug discovery .

Mechanism of Action

The mechanism of action for 4-[(2-chlorophenyl)acetyl]morpholine primarily involves its interaction with biological targets such as enzymes or receptors. Its structural similarity to other biologically active compounds allows it to modulate various biochemical pathways, potentially exhibiting antibacterial or antifungal activity.

Process and Data

Research has indicated that derivatives of morpholine compounds often exhibit significant antimicrobial activity, which may be attributed to their ability to disrupt cellular processes in pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: The melting point ranges between 53–54 °C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant data on solubility and stability are crucial for applications in pharmaceutical formulations where these properties impact bioavailability .

Applications

4-[(2-chlorophenyl)acetyl]morpholine has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting bacterial infections.
  2. Biological Research: Used in studies investigating the mechanisms of action of morpholine derivatives against specific pathogens.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

The ongoing research into its biological activities underscores its significance in drug development and therapeutic applications .

Synthesis and Methodological Optimization of 4-[(2-Chlorophenyl)acetyl]morpholine

Novel Synthetic Pathways for Morpholine-Based Scaffolds

The synthesis of 4-[(2-chlorophenyl)acetyl]morpholine leverages established nucleophilic acyl substitution chemistry, with significant methodological refinements documented in recent literature. The core reaction involves the condensation of morpholine with 2-chlorophenylacetyl chloride (or alternatively, chloroacetyl chloride followed by Friedel-Crafts acylation) under basic conditions. Triethylamine is the most frequently employed base, acting as an acid scavenger to drive the reaction toward completion by neutralizing the generated HCl . This exothermic reaction is typically conducted in aprotic solvents like diethyl ether or dichloromethane at temperatures ranging from 0°C to room temperature, yielding the target compound within hours [1] .

Alternative pathways utilize pre-functionalized morpholine building blocks. For instance, 4-(2-chloroethyl)morpholine hydrochloride serves as a versatile intermediate for further elaboration via nucleophilic displacement or alkylation reactions, enabling access to structurally complex derivatives [5]. Patent literature details optimized large-scale processes emphasizing high purity (>98.5%) and yield, often achieved through meticulous control of stoichiometry, reaction temperature, and efficient purification techniques like recrystallization or column chromatography [1] [5]. Recent advances focus on in situ activation of the carboxylic acid precursor (e.g., using thionyl chloride or oxalyl chloride) to generate the reactive acyl chloride directly in the reaction mixture, streamlining the synthesis and reducing isolation steps [1] [3].

Table 1: Representative Synthetic Conditions for 4-[(2-Chlorophenyl)acetyl]morpholine and Analogues

ReactantsBase/CatalystSolventTemperatureTime (h)Yield (%)Reference Context
Morpholine + 2-Chlorophenylacetyl chlorideTriethylamineDiethyl ether0°C → RT2-480Product Specification
Morpholine + Chloroacetyl chloride, then Friedel-CraftsNaOH / AlCl₃DCM / BenzeneRT / RefluxMulti-step65 (overall)Process Optimization [1]
4-(2-Hydroxyethyl)morpholine + 2-Chlorobenzoyl chloridePyridineToluene80°C672Scaffold Elaboration [3]
3-Cyanomorpholine + 2-Chlorophenylacetic acidDCC/DMAPDMFRT1268Functionalized Morpholine [4]

Catalytic Asymmetric Synthesis of Chiral Morpholine Derivatives

While 4-[(2-chlorophenyl)acetyl]morpholine itself lacks chiral centers, catalytic asymmetric methods are crucial for synthesizing complex, bioactive morpholine derivatives containing stereogenic elements. Chiral pool strategies often employ enantiomerically pure precursors. A prominent example involves the ring-opening of epoxides derived from terpenes, such as the epoxide of (+)-3-carene, with morpholine. This reaction, facilitated by Lewis acids or under nucleophilic conditions, yields chiral aminoalcohols like compound 17 (Scheme 1, [3]). These chiral morpholine-containing aminoalcohols serve as potent ligands or catalysts in asymmetric synthesis.

Their efficacy has been demonstrated in reactions such as the enantioselective addition of diethylzinc to aldehydes (Table 2), achieving enantiomeric excesses (ee) up to 98% depending on the aldehyde substituent [3]. Transition state models propose coordination of the zinc atom to the morpholine nitrogen and the aminoalcohol oxygen, creating a rigid chiral environment that dictates the re-face attack on the aldehyde carbonyl [3] [9]. Beyond natural product-derived catalysts, methodologies employing chiral auxiliaries attached to the morpholine nitrogen or asymmetric hydrogenation of morpholine-containing enamides offer routes to enantiomerically enriched building blocks relevant to pharmaceutical synthesis [4] [9]. For instance, derivatives like 4-[2-(3-chlorophenyl)acetyl]morpholine-3-carbonitrile possess a stereogenic center at C3; asymmetric synthesis of such compounds requires specialized catalytic systems or resolution techniques [4].

Table 2: Asymmetric Diethylzinc Addition to Aldehydes Catalyzed by Chiral Morpholine-Aminoalcohol 17

AldehydeYield (%)ee (%)Configuration
Benzaldehyde6881(R)-(+)
o-Chlorobenzaldehyde6873(R)-(+)
o-Methoxybenzaldehyde7698(R)-(+)
p-Methoxybenzaldehyde7773(R)-(+)
(E)-Cinnamaldehyde6975(R)-(+)
Cyclohexanecarboxaldehyde5593(R)-(+)

Source: Adapted from [3]

Green Chemistry Approaches in Heterocyclic Amine Functionalization

The functionalization of morpholine and analogous heterocyclic amines increasingly incorporates green chemistry principles to enhance sustainability. Key strategies include:

  • Solvent Selection and Elimination: Replacing hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF) with greener alternatives is a priority. Ethyl acetate, acetone, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) offer improved environmental profiles. Notably, certain morpholine acylation reactions proceed efficiently under neat (solvent-free) conditions upon heating, minimizing solvent waste entirely [3] [5]. Aqueous-phase reactions are also explored, particularly for water-soluble morpholine derivatives or using phase-transfer catalysts [1].
  • Atom Economy and Catalysis: Employing highly atom-economical reactions, such as direct amide coupling using coupling agents (e.g., DCC, EDCI) or catalytic methods, reduces waste generation compared to traditional acyl chloride routes. In situ acid activation using benign reagents like thionyl chloride (with efficient HCl capture) represents a practical compromise for scale-up [1] [5]. Catalytic methods, particularly for asymmetric synthesis (Section 1.2), minimize stoichiometric waste from chiral auxiliaries.
  • Energy Efficiency: Conducting reactions at ambient temperature or moderate heating instead of reflux conditions reduces energy consumption. Microwave-assisted synthesis, while sometimes used for rapid optimization, is less commonly reported for morpholine acylations than traditional heating [8]. Process intensification through continuous flow chemistry offers potential for safer exotherm management and reduced reaction times, though specific reports for 4-[(2-chlorophenyl)acetyl]morpholine are limited in the provided sources.
  • Renewable Feedstocks and Biocatalysis: While not directly highlighted in the sources for this specific compound, the broader context of green synthesis includes exploring biocatalytic routes (e.g., lipases for amide bond formation) or derivatization using building blocks derived from renewable resources [3].

Table 3: Comparison of Solvent Systems for Morpholine Acylation

Solvent SystemGreen CredentialsReaction EfficiencyKey DrawbacksApplicability to Target Compound
Dichloromethane (DCM)Poor (Toxic, CMR*)HighEnvironmental and health hazardsWidely used, but being phased out
Diethyl EtherModerate (Flammable, peroxide forming)Moderate-HighLow bp, flammabilityCommonly reported
Ethyl AcetateGood (Biodegradable)Moderate-HighCost, potential hydrolysisViable alternative
TolueneModerate (Toxic)HighToxicity concernsUsed in some protocols [3]
Solvent-Free (Neat)ExcellentVariable (Often High)Requires efficient mixing/heat controlFeasible for some morpholine reactions [3]
Water (with PTC)ExcellentLow-ModerateLimited substrate solubilityPotential for hydrophilic derivatives

CMR: Carcinogenic, Mutagenic, Reprotoxic

Structural Modifications for Enhanced Bioactivity and Selectivity

Systematic structural modification of the 4-[(2-chlorophenyl)acetyl]morpholine scaffold is a primary strategy for optimizing pharmacological properties and target selectivity. Key modification sites and their impacts include:

  • Morpholine Ring Modifications:
  • N-Alkylation/Acylation: Replacing the morpholine N-H with alkyl groups (methyl, ethyl) or acyl groups (acetyl, propionyl) significantly alters lipophilicity, metabolic stability, and hydrogen-bonding potential. N-Acetyl derivatives are common metabolites and can influence bioavailability. Introducing tertiary amine terminals via linkers (e.g., -CH₂CH₂NMe₂) can enhance interactions with biological targets or improve solubility [3] [10].
  • Ring Fusion/Heteroatom Replacement: Incorporating the morpholine nitrogen into a fused ring system (e.g., perhydropyrido[1,2-a]pyrazinones) or replacing oxygen with sulfur (thiomorpholine) or other heteroatoms changes electronic properties and conformational flexibility, impacting binding affinity [3] [6].
  • C-Substitution: Introducing substituents on the morpholine ring carbon atoms, particularly at C2 or C3, creates steric constraints and new interaction points. Examples include 3-cyanomorpholine derivatives (e.g., 4-[2-(3-chlorophenyl)acetyl]morpholine-3-carbonitrile) or 2-carboxymethyl derivatives, which offer handles for further conjugation or alter electronic distribution [4] [10].
  • Arylacetyl Moiety Modifications:
  • Chlorophenyl Regioisomerism: The position of the chlorine atom on the phenyl ring (ortho, meta, para) profoundly influences bioactivity due to steric and electronic effects. The ortho-chloro substituent in 4-[(2-chlorophenyl)acetyl]morpholine contributes to a specific conformational profile and steric bulk near the carbonyl [9].
  • Ring Replacement: Swapping the phenyl ring for heteroaryl rings (e.g., thiophene, furan, pyridine) or alicyclic rings (e.g., cyclohexyl) modifies electronic properties, polarity, and π-stacking interactions. Compounds like 4-[(5-(4-chlorophenyl)furan-2-yl)carbonyl]morpholine demonstrate altered biological profiles [6] [9].
  • Substituent Variation: Adding electron-withdrawing (nitro, trifluoromethyl) or electron-donating (methoxy, methyl) groups to the phenyl ring fine-tunes electronic properties and lipophilicity (logP), impacting membrane permeability and target binding [9] [10].
  • Linker Modifications:
  • Carbon Chain Length: Changing the acetyl linker (-CH₂C(O)-) to a longer chain (e.g., -CH₂CH₂C(O)-, propionyl) or shorter chain alters the distance between the morpholine and aryl moiety, impacting how pharmacophores are presented to the target binding site [10].
  • Bioisosteric Replacement: Replacing the acetyl linker with bioisosteres like reversed amide, sulfonamide, urea, or heterocyclic rings (e.g., 1,2,4-oxadiazole) can improve metabolic stability, solubility, or binding affinity [8] [10].

These structural modifications are guided by structure-activity relationship (SAR) studies and molecular modeling. For example, docking studies of morpholine-acetamide derivatives into the carbonic anhydrase active site reveal critical hydrogen bonds formed by the acetamide carbonyl and morpholine oxygen, explaining the potency of compounds like 1h (IC₅₀ 8.12 µM vs. Acetazolamide 7.51 µM). Modifications increasing steric bulk near the morpholine nitrogen or altering the aryl ring's orientation can enhance fit within hydrophobic sub-pockets or disrupt key H-bonds, respectively [9] [10].

Table 4: Bioactivity of Selected Structurally Modified Morpholine Derivatives

Derivative StructureModification TypeBiological Activity (IC₅₀ or % Inhibition)Target/Assay
4-[(2-Chlorophenyl)acetyl]morpholine (Core Scaffold)N/ABaseline activity (Research context dependent)Various (e.g., Intermediate)
N-Acetyl-4-[(2-chlorophenyl)acetyl]morpholineN-AcylationModerate HIF-1α inhibition (~40%)Hypoxia Signaling [10]
4-[2-(3,4,5-Trimethoxyphenyl)acetyl]morpholineAryl: Substitution PatternTubulin polym. inhib. (95.2%), SR cell IC₅₀ 0.09 µMAnticancer/Tubulin [6]
4-[2-(4-(Isopropyl)phenyl)acetyl]morpholine-3-carbonitrileC3-Substitution + Aryl Mod.Docking score: -9.2 kcal/molTubulin Binding Site [4] [9]
1h (Specific Morpholine-Acetamide)Multiple (incl. Aryl Mod.)CA Inhib: IC₅₀ 8.12 µM; ID8 Cells: IC₅₀ 9.40 µMCarbonic Anhydrase / Ovarian Cancer [10]
1i (Specific Morpholine-Acetamide)Multiple (incl. Aryl Mod.)ID8 Cells: IC₅₀ 11.2 µMOvarian Cancer [10]

Properties

Product Name

4-[(2-chlorophenyl)acetyl]morpholine

IUPAC Name

2-(2-chlorophenyl)-1-morpholin-4-ylethanone

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2

InChI Key

BFDVFHZGJFKZGW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CC2=CC=CC=C2Cl

Solubility

>36 [ug/mL]

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.